molecular formula C5H7Cl3O2 B13736779 4-Methyl-2-(trichloromethyl)-1,3-dioxolane CAS No. 4353-02-0

4-Methyl-2-(trichloromethyl)-1,3-dioxolane

Cat. No.: B13736779
CAS No.: 4353-02-0
M. Wt: 205.46 g/mol
InChI Key: YNEGMVUIENQSCP-UHFFFAOYSA-N
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Description

4-Methyl-2-(trichloromethyl)-1,3-dioxolane is an organic compound with the molecular formula C5H7Cl3O2 and a molecular weight of 205.47 g/mol . This compound features a five-membered 1,3-dioxolane ring, a versatile functional group in organic chemistry often utilized in the protection of carbonyls and as a building block for more complex structures . Dioxolanes, in general, can be prepared through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The presence of the trichloromethyl group (-CCl3) on the dioxolane ring is a significant structural feature, as this group is also found in other patented chemical compounds . The compound's physical properties include a density of approximately 1.45 g/cm³ and a boiling point of 209.8°C at 760 mmHg . Researchers value this specific dioxolane derivative for its application in synthetic organic chemistry, where it can serve as a key intermediate. Its structure is a core component in more complex chiral molecules studied for their crystallographic properties . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

4353-02-0

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

4-methyl-2-(trichloromethyl)-1,3-dioxolane

InChI

InChI=1S/C5H7Cl3O2/c1-3-2-9-4(10-3)5(6,7)8/h3-4H,2H2,1H3

InChI Key

YNEGMVUIENQSCP-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The preparation of this compound involves specialized synthetic routes focusing on the formation of the dioxolane ring and the introduction of the trichloromethyl group. The literature and patent sources provide detailed methodologies, which are summarized and analyzed below.

General Synthetic Approach

The synthesis generally involves the reaction of an aldehyde or ketone precursor with a suitable glycol or diol under acidic or catalytic conditions to form the 1,3-dioxolane ring, followed by halogenation or introduction of the trichloromethyl group. Controlled reaction conditions such as temperature, pressure, and catalyst choice are critical for high yield and purity.

Specific Preparation Routes

Reaction of Aldehydes with Alkylene Glycols under Catalysis
  • A patented method for 1,3-dioxolane synthesis describes charging a pressure-resistant vessel with an aldehyde, an alkylene glycol, and a catalyst, displacing oxygen with nitrogen, then heating between 60°C and 150°C under pressures of 2 to 10 kg/cm², preferably 5 to 10 kg/cm².
  • The alkylene oxide is introduced under pressure, and the mixture is aged for 1 to 10 hours (preferably 2 to 5 hours), followed by distillation to isolate the 1,3-dioxolane product with high purity and yield.
  • This method can be performed batchwise, semibatchwise, or continuously, allowing flexibility for industrial scale-up.
Preparation Using Solid Base Catalysts and Organic Solvents
  • A Chinese patent details a preparation of 4-methyl-1,3-dioxolane (a close analog lacking the trichloromethyl group) using formaldehyde, 1,2-propylene glycol, and a solid base catalyst such as magnesium oxide or hydrotalcite in an organic solvent (e.g., xylene) with a boiling point above 120°C.
  • The reaction proceeds by heating the mixture to 60°C, then adding 1,2-propylene glycol while maintaining 65–95°C. After reaction completion, liquid-liquid separation isolates the crude product, which is purified by reduced-pressure distillation with polymerization inhibitors added to prevent side reactions.
  • This method highlights advantages such as high purity (>99.5%), low byproduct formation, environmental friendliness, and suitability for industrial production.
Halogenation and Trichloromethyl Group Introduction
  • Although direct preparation methods for 4-methyl-2-(trichloromethyl)-1,3-dioxolane are less commonly detailed, related halogenated 1,3-dioxolanes can be prepared by halogenation reactions or by using trichloromethyl-containing precursors.
  • For example, halogenated 1,3-dioxolanes have been synthesized by reacting trifluoroacetic acid derivatives with chloroethanol in acidic media, followed by purification steps such as filtration and distillation.
  • The trichloromethyl group can be introduced via reactions involving trichloromethyl precursors or through catalytic hydrogenolysis of trichloromethyl-containing intermediates as reported in related dioxolane derivatives.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Pressure (kg/cm²) Catalyst Solvent Reaction Time Notes
1 Aldehyde + Alkylene Glycol + Catalyst 60–150 2–10 (preferably 5–10) Acidic or solid base Often none or organic solvent 1–10 hours (2–5 preferred) Batch, semibatch, or continuous operation; N₂ atmosphere
2 Formaldehyde + 1,2-Propylene Glycol + Solid Base Catalyst (MgO, hydrotalcite) 60 (initial), 65–95 (reaction) Atmospheric Solid base catalyst (0.5–2% mass) Organic solvent (xylene preferred) Not specified, until reaction completion Liquid separation, dewatering, polymerization inhibitor added, vacuum distillation for purification
3 Halogenation of dioxolane intermediates with trifluoroacetic acid derivatives or trichloromethyl precursors Room temperature to mild heating Atmospheric Acid catalyst (e.g., concentrated H₂SO₄) THF or similar 1 day (example) Followed by filtration, distillation/crystallization for isolation

Analytical and Research Findings Relevant to Preparation

  • Nuclear Magnetic Resonance (NMR) spectra of this compound have been studied using quantum chemical computations, providing structural confirmation and aiding in purity assessments.
  • Crystallographic studies on related trichloromethyl-substituted 1,3-dioxolanes confirm the stability and conformation of the dioxolane ring, supporting the synthetic approaches that preserve ring integrity during halogenation steps.
  • Attempts to separate cis-trans isomers of trichloromethyl dioxolanes have been challenging, but crystallization of tosylate derivatives has allowed fractionation, indicating that stereochemical control during synthesis is a consideration.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

4-Methyl-2-(trichloromethyl)-1,3-dioxolane serves as a valuable reagent in organic synthesis. Its ability to introduce trichloromethyl groups into organic molecules is particularly useful in the development of pharmaceuticals and agrochemicals.

Case Study: Trichloromethylation Reactions

A notable application is its role in trichloromethylation reactions, which are essential for synthesizing various heterocycles. For instance, recent studies have demonstrated that chloroform can act as a precursor for trichloromethyl anions, facilitating the synthesis of complex organic structures such as 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. This method showcases high regioselectivity and broad substrate scope, making it a promising approach for synthesizing new compounds with potential biological activity .

Agricultural Applications

The compound is also significant in the agricultural sector as it can be utilized to create intermediates for insecticides and pesticides. Trichloromethyl derivatives are known for their effectiveness in pest control due to their ability to disrupt biological processes in target organisms.

Example: Synthesis of Agricultural Chemicals

Research indicates that trichloromethyl aromatic and N-heteroaromatic compounds derived from this compound can be transformed into active ingredients for agricultural chemicals. These include various insecticides that demonstrate enhanced efficacy against pests while potentially reducing environmental impact compared to traditional chemicals .

Development of Bio-Based Solvents

In recent years, there has been a push towards developing bio-based solvents that are less hazardous and more sustainable. Although this compound itself may not be directly classified as a bio-based solvent, its derivatives are being explored for their solvent properties in green chemistry applications.

Challenges and Innovations

The development of new solvents involves addressing challenges such as toxicity and environmental sustainability. Research has proposed methodologies for evaluating new bio-based solvents using Hansen solubility parameters and Kamlet–Abboud–Taft parameters to ensure they meet green chemistry standards .

Mechanistic Studies and Future Directions

Understanding the mechanisms underlying the reactions involving this compound is crucial for optimizing its applications. Mechanistic studies have shown that the compound can participate in various reaction pathways that enhance the efficiency of synthetic processes.

Future Research Directions

Future research may focus on:

  • Expanding the range of substrates that can be effectively transformed using this compound.
  • Investigating its potential as a precursor for novel pharmaceuticals.
  • Exploring its safety profile and environmental impact to align with regulatory standards.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trichloromethyl)-1,3-dioxolane involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Stability : The trichloromethyl group in the target compound likely reduces ring stability compared to methyl or phenyl-substituted dioxolanes due to increased steric strain and bond distortion . For instance, molecular mechanics calculations show that substituents like -CCl₃ shorten C–C bonds in the dioxolane ring, raising steric energy (e.g., 188 kJ/mol for strained analogs vs. 142 kJ/mol for stable derivatives) .
  • Flammability : Unlike 1,3-dioxolane (flammable liquid, Cat. 2), the trichloromethyl group may reduce flammability due to chlorine’s flame-retardant properties .
  • Toxicity: While 4-methyl-2-(1-phenylethyl)-1,3-dioxolane is non-genotoxic, halogenated derivatives like the target compound may pose higher risks, as seen in structurally related trichloromethyl-containing compounds .

Research Findings and Data Gaps

  • Thermal Properties : The trichloromethyl group likely elevates the boiling point compared to 1,3-dioxolane (76°C), though experimental data are lacking.
  • Toxicity: Read-across assessments from analogs suggest a need for in vitro genotoxicity studies to confirm safety .

Biological Activity

4-Methyl-2-(trichloromethyl)-1,3-dioxolane is a compound of interest within the fields of organic chemistry and medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered dioxolane ring, which is known for its reactivity in various chemical reactions. The presence of the trichloromethyl group enhances its electrophilic nature, allowing it to interact with biological macromolecules.

Molecular Structure

  • Chemical Formula : C5H5Cl3O2
  • Molecular Weight : 197.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor or modulator of specific enzymes. This interaction can disrupt biochemical pathways and cellular processes, leading to various biological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways. For example, studies on related dioxolanes have shown their potential as inhibitors of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

Biological Activity Data

Biological Activity Observed Effect Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic pathways
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial effects of various dioxolanes, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of cell wall synthesis and metabolic inhibition.

Case Study 2: Enzyme Inhibition

A comparative analysis was conducted on several dioxolanes as potential HMG-CoA reductase inhibitors. The study found that this compound exhibited a moderate inhibitory effect compared to established inhibitors. This suggests its potential as a lead compound for further drug development targeting lipid metabolism disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-Methyl-2-(trichloromethyl)-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of trichloroacetone derivatives with glycols under acid catalysis. Optimization involves adjusting reaction parameters (temperature: 60–80°C, solvent: dichloromethane, catalyst: p-toluenesulfonic acid) to maximize yield (70–85%) and purity (>95%). Kinetic studies using in-situ FTIR or GC-MS can monitor intermediate formation and guide adjustments to reaction stoichiometry .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the dioxolane ring structure (δ 4.8–5.2 ppm for methylene protons, δ 100–110 ppm for carbonyl carbons).
  • IR : Peaks at 1750–1780 cm1^{-1} (C=O stretch) and 600–700 cm1^{-1} (C-Cl stretch).
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 196 for molecular ion) validate purity and structural integrity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation/contact due to potential irritancy. Store in airtight containers at 4°C, away from oxidizing agents. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G** basis set) model bond dissociation energies and transition states. Molecular dynamics simulations assess solvent effects (e.g., polar aprotic solvents stabilize intermediates). Such approaches guide experimental design for hydrolysis or nucleophilic substitution studies .

Q. What strategies resolve contradictions in reported kinetic data for this compound?

  • Methodological Answer : Systematic replication under controlled conditions (pH, temperature) with error analysis (95% confidence intervals). Compare data using Arrhenius plots or Eyring equations. Cross-validate with alternative techniques (e.g., calorimetry for exothermicity, HPLC for byproduct quantification) .

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